N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
“N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiazole ring, a furan ring, and a carboxamide group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The carboxamide group consists of a carbonyl (C=O) and an amide (NH2) group.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including esterification, hydrazination, salt formation, and cyclization . For instance, starting from 4-chlorobenzoic acid, a series of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate .Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name and the general structures of its functional groups. The compound contains a thiazole ring attached to a dichlorophenyl group at the 4-position and a furan-2-carboxamide group attached via a nitrogen atom .Scientific Research Applications
Synthesis and Reactivity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is involved in complex synthetic pathways, leading to the creation of novel heterocyclic compounds. For instance, Aleksandrov and El’chaninov (2017) demonstrated the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a process starting from furan-2-carboxamide derivatives, highlighting the compound's role in generating new molecular architectures with potential for various applications Aleksandrov & El’chaninov, 2017.
Molecular Characterization and Biological Activity
Cakmak et al. (2022) focused on a thiazole-based heterocyclic amide, closely related to this compound, providing insights into its antimicrobial properties. This compound was synthesized, characterized through various techniques, and its molecular structure was elucidated using X-ray diffraction. The study also emphasized its promising antimicrobial activity, suggesting potential medical and pharmacological applications Cakmak et al., 2022.
Antimicrobial and Anticancer Properties
Further research into compounds bearing the furan-2-carboxamide motif has revealed significant antimicrobial and anticancer activities. Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and tested their anti-bacterial activities against drug-resistant bacteria, showing the compound's potential in addressing antibiotic resistance. The study's findings highlight the compound's role in developing new therapeutics against challenging bacterial infections Siddiqa et al., 2022.
Future Directions
The future directions for “N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by similar compounds, it could be of interest to investigate its potential as a therapeutic agent . Additionally, further studies could focus on optimizing its synthesis and improving its solubility and bioavailability.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that induces a variety of biological effects . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-9-4-3-8(6-10(9)16)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATFVVJMEZXBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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